molecular formula C12H11ClF3N3O3S2 B2928888 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1396686-37-5

2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B2928888
CAS No.: 1396686-37-5
M. Wt: 401.8
InChI Key: ADBBCHDVNXEMBA-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The core structure is substituted at the 2-position with a piperidin-3-yl group modified by a 5-chlorothiophene-2-sulfonyl moiety and at the 5-position with a trifluoromethyl group.

Properties

IUPAC Name

2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3N3O3S2/c13-8-3-4-9(23-8)24(20,21)19-5-1-2-7(6-19)10-17-18-11(22-10)12(14,15)16/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBBCHDVNXEMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C12H11ClF3N3O3SC_{12}H_{11}ClF_3N_3O_3S, with a molecular weight of approximately 401.8 g/mol. The structure features a piperidine moiety and a chlorothiophenyl sulfonyl group , contributing to its unique pharmacological profile. The oxadiazole ring is known for its versatility and potential as a pharmacophore in drug design.

Biological Activity Overview

Compounds containing the oxadiazole structure have been reported to exhibit various biological activities, including:

  • Antimicrobial Activity : Studies indicate that derivatives of oxadiazoles can inhibit bacterial growth and show effectiveness against pathogens like Mycobacterium bovis .
  • Antitumor Effects : Certain oxadiazole derivatives have demonstrated the ability to induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 .
  • Enzyme Inhibition : Some compounds have shown selective inhibition of carbonic anhydrases (hCA), which are implicated in cancer progression .

The biological activity of 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it can engage in hydrophobic interactions with amino acid residues in target proteins, similar to established drugs like Tamoxifen .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against Mycobacterium bovis; inhibits bacterial growth
AntitumorInduces apoptosis in cancer cells through p53 activation
Enzyme InhibitionSelective inhibition of carbonic anhydrases (hCA IX and XII)

Case Studies

Several studies have explored the biological activity of oxadiazole derivatives:

  • Antitubercular Activity : Research by Dhumal et al. highlighted the efficacy of oxadiazole derivatives against Mycobacterium bovis, demonstrating significant inhibition even in dormant states .
  • Cancer Cell Studies : In vitro evaluations showed that specific oxadiazole derivatives could inhibit HDAC enzymes effectively, leading to enhanced anticancer properties .
  • Molecular Docking Analysis : Studies revealed strong binding affinities for oxadiazole derivatives at enzyme active sites, supporting their potential as therapeutic agents .

Comparative Analysis

To contextualize the biological activity of 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, it is useful to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-{1-[4-Chlorophenylsulfonyl]piperidin}-1,3,4-OxadiazoleContains piperidine and chlorophenyl sulfonamideAntibacterial
3-(5-Sulfanyl-1,3,4-Oxadiazol) DerivativesIncorporates sulfanyl groupAntimicrobial
5-{(Chloro/Fluoro)phenyl} OxadiazolesVariations on phenolic substituentsAntifungal and antibacterial

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Reference
2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole Not explicitly provided Not provided - 5-Chlorothiophene-2-sulfonyl (sulfonyl group)
- Trifluoromethyl (C5)
Not reported N/A
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole C20H20ClN3O4S 433.9 - 4-Chlorophenylsulfonyl (sulfonyl group)
- Phenoxymethyl (C5)
Not reported
5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives Variable Variable - Sulfanyl acetamide (C5)
- Substituted aromatic groups
Acetylcholinesterase (AChE) inhibition
Key Observations:

Sulfonyl Group Variations: The target compound features a 5-chlorothiophene-2-sulfonyl group, whereas the analog in uses a 4-chlorophenylsulfonyl group. The sulfonyl group’s position (thiophene vs. phenyl) could influence solubility, with the thiophene derivative likely being more lipophilic.

C5 Substituents: The trifluoromethyl group in the target compound is a strong electron-withdrawing substituent, which may increase metabolic stability and resistance to oxidative degradation compared to the phenoxymethyl group in the analog . In , sulfanyl acetamide substituents at C5 demonstrate acetylcholinesterase (AChE) inhibitory activity, suggesting that the trifluoromethyl group in the target compound might similarly modulate enzyme interactions, though its exact role remains uncharacterized .

Piperidine Ring Modifications :

  • Both the target compound and the analog retain a piperidin-3-yl group, a common scaffold in medicinal chemistry due to its conformational flexibility and ability to engage hydrogen bonding.

Hypothesized Pharmacological Properties

While direct data are unavailable, inferences can be drawn from analogs:

  • The trifluoromethyl group may enhance blood-brain barrier penetration, making the compound a candidate for central nervous system targets .
  • The 5-chlorothiophene-sulfonyl moiety could confer selectivity toward enzymes or receptors with thiophene-binding domains, such as certain kinases or proteases .

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